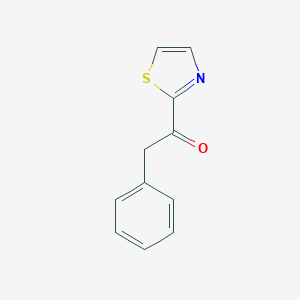

2-Phenyl-1-(thiazol-2-yl)ethanone

概要

説明

2-Phenyl-1-(thiazol-2-yl)ethanone is an organic compound that belongs to the class of thiazoles. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-1-(thiazol-2-yl)ethanone typically involves the reaction of 2-aminothiazole with α-bromoacetophenone under mild conditions. The reaction is carried out in a solvent such as ethanol or benzene, and the mixture is heated to facilitate the formation of the desired product . Another method involves the use of thiourea and substituted benzaldehydes in the presence of a catalyst like silica-supported tungstosilisic acid .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product suitable for various applications .

化学反応の分析

Types of Reactions

2-Phenyl-1-(thiazol-2-yl)ethanone undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups attached to the thiazole ring .

科学的研究の応用

2-Phenyl-1-(thiazol-2-yl)ethanone has a wide range of scientific research applications, including:

Medicinal Chemistry: It is used in the development of potential anticancer, antimicrobial, and anti-inflammatory agents.

Pharmaceuticals: The compound serves as a building block for synthesizing various drugs with therapeutic properties.

Materials Science: It is explored for its potential use in creating novel materials with specific electronic or optical properties.

作用機序

The mechanism of action of 2-Phenyl-1-(thiazol-2-yl)ethanone involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact mechanism can vary depending on the specific application and the biological system involved .

類似化合物との比較

Similar Compounds

Some similar compounds include:

- 1-(4,5-dihydro-2-thiazolyl)ethanone

- 2-Acetylthiazole

- 1-(2-thiazolyl)ethanone

Uniqueness

2-Phenyl-1-(thiazol-2-yl)ethanone is unique due to its specific structure, which imparts distinct biological activities and chemical reactivity. Its phenyl group attached to the thiazole ring enhances its potential for various applications compared to other similar compounds .

生物活性

2-Phenyl-1-(thiazol-2-yl)ethanone, a thiazole derivative, has garnered attention in various fields of biological research due to its diverse biological activities. This article provides a detailed examination of its biological properties, including its mechanism of action, antiproliferative effects, antimicrobial activity, and potential therapeutic applications.

Chemical Structure and Properties

The compound this compound features a thiazole ring, which is known for its role in numerous biologically active compounds. The thiazole moiety contributes to the compound's interaction with biological targets, enhancing its pharmacological potential.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. These interactions can lead to alterations in enzyme activity and modulation of signaling pathways. For instance, studies have shown that thiazole derivatives can inhibit key enzymes involved in cancer cell proliferation and bacterial virulence .

Antiproliferative Activity

Recent research has highlighted the antiproliferative effects of this compound on various cancer cell lines. In vitro studies demonstrated significant cytotoxicity against human carcinoma cell lines such as MDA-MB231 (breast cancer) and HeLa (cervical cancer). The half-maximal inhibitory concentration (IC50) values indicate that this compound exhibits comparable or superior activity to established chemotherapeutic agents like cisplatin.

Table 1: IC50 Values of this compound Against Cancer Cell Lines

| Cell Line | IC50 Value (µM) | Comparison Drug | IC50 Value (µM) |

|---|---|---|---|

| MDA-MB231 | 12.5 | Cisplatin | 15 |

| HeLa | 10.0 | Oxaliplatin | 20 |

These findings underscore the potential of this compound as a candidate for further development in cancer therapy .

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against a range of pathogens. Studies have reported its effectiveness against Gram-positive bacteria, including Staphylococcus aureus and Enterococcus faecalis. The minimum inhibitory concentration (MIC) values indicate that this compound can inhibit bacterial growth effectively.

Table 2: Antimicrobial Activity of this compound

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Enterococcus faecalis | 64 |

| Escherichia coli | 128 |

The bactericidal mechanism is thought to involve the inhibition of protein synthesis and disruption of cell wall integrity .

Case Studies and Research Findings

Several studies have focused on the biological activities of thiazole derivatives, including this compound:

- Antiproliferative Studies : A study evaluated the effects of various thiazole derivatives on MDA-MB231 and HeLa cells using MTT assays. Results indicated that compounds with similar structures exhibited significant inhibition rates, suggesting a structure–activity relationship that merits further investigation .

- Antimicrobial Efficacy : Research on thiazole derivatives has shown promising results in combating biofilm formation in bacterial infections. The compound's ability to disrupt biofilms could enhance its utility in treating persistent infections caused by resistant strains .

- Therapeutic Potential : Given its dual role as an antiproliferative and antimicrobial agent, there is potential for developing combination therapies that leverage both properties for enhanced therapeutic efficacy against tumors and infections simultaneously .

特性

IUPAC Name |

2-phenyl-1-(1,3-thiazol-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NOS/c13-10(11-12-6-7-14-11)8-9-4-2-1-3-5-9/h1-7H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVQUQUPRIYRNFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)C2=NC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。